
1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐
描述
The compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride (CCP HCl) is a process-related impurity found in the synthesis of trazodone, an antidepressant medication . It is also known as mCPP, a synthetic drug with hallucinogenic effects, often encountered in forensic samples . The compound has been synthesized and characterized, with its structural, electronic, molecular, and biological properties investigated, indicating potential activity against prostate-specific membrane protein .
Synthesis Analysis
The synthesis of CCP HCl involves the reaction of 1-(3-chlorophenyl) piperazine with 1-bromo-3-chloropropane, yielding an overall yield of 45.7% . Another synthesis method includes the stirring of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol . These methods provide a foundation for the production of CCP HCl, which can be further optimized for yield and purity.
Molecular Structure Analysis
The molecular structure of CCP HCl has been elucidated using spectral data analysis and X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system with P 21/c point group . Theoretical calculations using DFT/B3LYP/6-311G (d,p) level of theory have been compared with experimental results, showing excellent agreement .
Chemical Reactions Analysis
CCP HCl exhibits an irreversible electrochemical oxidation process at +0.65 V on screen-printed carbon electrodes (SPCE) in a Britton Robinson (BR) buffer solution, which is used for its detection in forensic samples . The compound's reactivity and interaction with other substances, such as potential drugs or impurities, are crucial for understanding its behavior in various environments and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of CCP HCl have been characterized through various analytical techniques. A sensitive LC–MS/MS method has been developed for its quantification in trazodone, with a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm . The compound's electrochemical properties have also been studied, with a linear correlation between peak current and mCPP concentration in the range of 1-30 μmol L-1 and a LOD of 0.1 μmol L-1 . The HOMO-LUMO energy gap and related chemical properties such as hardness, potential, nucleophilicity, and electrophilicity index have been calculated, providing insight into its reactivity .
科学研究应用
合成和表征
合成过程:1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐的合成涉及将3-氯苯胺和双-(2-氯乙基)胺盐酸盐反应,然后与1-溴-3-氯丙烷反应。这个过程产生了1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐,总产率为45.7% (Mai, 2005)。
结构和电子性质:对1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐的结构和电子性质进行了深入研究。这些研究包括光谱数据分析、X射线晶体学和密度泛函理论计算。研究还包括分子静电势表面分析和前线轨道分析,提供了有关化学硬度、惰性、电位、亲核性和亲电性指数的见解 (Bhat et al., 2018)。
药物应用:强调了该化合物在药物应用中的相关性,特别是作为抗抑郁药物如氯胺酮盐酸盐合成中间体。这涉及通过各种光谱方法进行特定反应过程和表征 (Xin-rong et al., 2006)。
生物医学研究
抗癌和抗结核潜力:研究表明1-(3-氯苯基)-4-(3-氯丙基)哌嗪盐酸盐衍生物具有潜在的抗癌和抗结核活性。特定衍生物已显示对人类乳腺癌细胞系的体外活性和显著的抗结核效果 (Mallikarjuna et al., 2014)。
代谢和毒理学检测:这种化合物的代谢和毒理学分析一直是研究的课题,重点是其转化为各种代谢物。这些研究对于了解生物系统中的药代动力学和毒理学方面至关重要 (Staack & Maurer, 2003)。
分析方法和质量控制
定量测定:已开发了先进的分析方法,如液相色谱-串联质谱(LC-MS/MS),用于定量测定该化合物,特别是在药物产品中进行杂质分析 (Venugopal et al., 2014)。
纯度评价:已建立液相色谱方法用于评估含有该化合物的药物配方的纯度。这包括相关杂质的鉴定和定量,确保药物产品的质量和安全性 (Rao et al., 2001)。
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRNANYLVRULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057761 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | |
CAS RN |
52605-52-4 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692F180CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



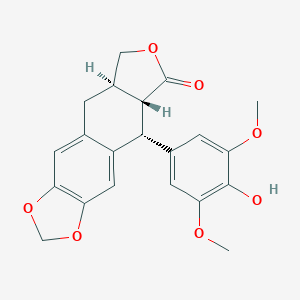
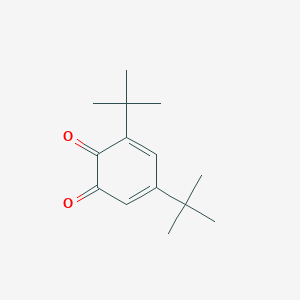
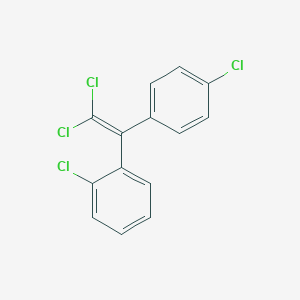


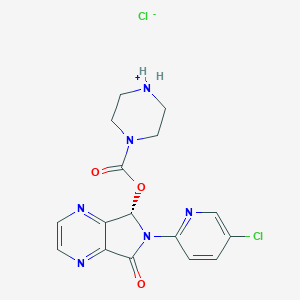

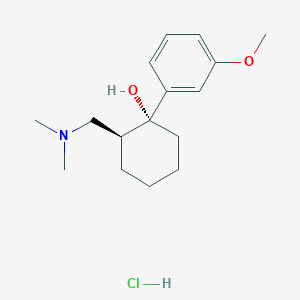
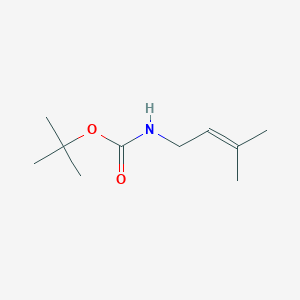
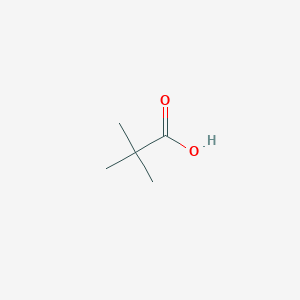
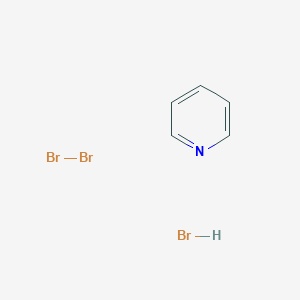
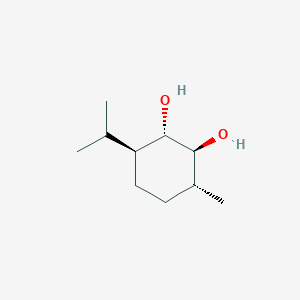
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
